5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
Description
5-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 2 with a piperazine moiety modified by a cyclopropanesulfonyl group. The benzoxazole scaffold is known for its pharmacological versatility, particularly in targeting neurotransmitter receptors such as α1-adrenergic receptors (α1-AR) . The cyclopropanesulfonyl group enhances electron-withdrawing properties and may improve metabolic stability compared to alkyl or aryloxyalkyl substituents .
Properties
IUPAC Name |
5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c15-10-1-4-13-12(9-10)16-14(21-13)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRJYPNTYCRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole is the α1-adrenoceptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
This compound acts as an antagonist to the α1-AR. As an antagonist, it binds to the α1-AR, blocking the receptor and preventing it from activating. This inhibition of the α1-AR leads to a decrease in smooth muscle contraction, which can have various therapeutic effects.
Result of Action
The antagonistic action of this compound on the α1-AR can lead to a decrease in smooth muscle contraction. This can have therapeutic effects in conditions such as benign prostatic hyperplasia, where excessive smooth muscle contraction in the prostate can cause symptoms.
Biological Activity
5-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic compound that belongs to the benzoxazole class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 284.78 g/mol. Its structure features a benzoxazole core substituted with a chlorinated group and a piperazine moiety linked to a cyclopropanesulfonyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or modulate receptor functions, leading to alterations in biochemical pathways that are crucial for microbial growth and cancer cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of benzoxazole derivatives, including our compound of interest. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µM) | Standard |
|---|---|---|
| Bacillus subtilis (Gram-positive) | 12.5 | Ofloxacin (10 µM) |
| Escherichia coli (Gram-negative) | 25 | Ofloxacin (10 µM) |
| Pseudomonas aeruginosa | 50 | Ofloxacin (10 µM) |
| Candida albicans | 30 | Fluconazole (20 µM) |
The compound demonstrated significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, comparable to standard antibiotics like ofloxacin and fluconazole .
Anticancer Activity
The anticancer properties of this compound have also been investigated using various cancer cell lines. The following table presents the IC50 values obtained from in vitro assays:
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| HCT116 (Colorectal) | 24.5 | 5-Fluorouracil (29.2 µM) |
| MCF-7 (Breast) | 35.6 | Doxorubicin (40 µM) |
| A549 (Lung) | 39.9 | Cisplatin (42 µM) |
The compound exhibited promising anticancer activity against HCT116 cells, with an IC50 value lower than that of the standard drug . Structure-activity relationship studies indicated that modifications in the benzoxazole structure significantly influence its cytotoxicity.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of related benzoxazole compounds:
- Benzoxazole Derivatives : A study synthesized various benzoxazole analogs and assessed their antibacterial and anticancer activities. Compounds with electron-withdrawing groups showed enhanced activity .
- Antiproliferative Effects : Research indicated that certain derivatives exhibited superior antiproliferative effects in both 2D and 3D culture systems compared to their benzimidazole counterparts .
- Oxidative Stress Mechanism : Another study highlighted that compounds similar to our target could induce oxidative stress in cancer cells, leading to increased apoptosis through reactive oxygen species (ROS) production .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole has been investigated for its potential therapeutic effects in various medical conditions:
- Anticancer Activity : Preliminary studies suggest that compounds within the benzoxazole class exhibit anticancer properties. Research indicates that this compound may selectively target cancer cell lines, potentially due to its structural features that enhance binding affinity to specific receptors or enzymes involved in tumor growth .
- Neurological Disorders : The piperazine moiety is known for its interaction with neurotransmitter systems. This compound is being explored as a modulator for neurotransmitter receptors, which could lead to new treatments for disorders such as depression or anxiety .
Biochemical Probes
The compound serves as a biochemical probe to study various biological pathways. Its ability to selectively inhibit or activate certain enzymes makes it valuable in elucidating mechanisms of disease and drug action .
Material Science
In addition to biological applications, this compound is being investigated for use in developing new materials with specific electronic or optical properties due to its unique chemical structure. Its potential as a building block for more complex molecular architectures is particularly noteworthy .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties : A recent study demonstrated that derivatives of benzoxazole exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound could have similar effects .
- PPARδ Agonism : Research has indicated that this compound acts as an agonist for peroxisome proliferator-activated receptor delta (PPARδ), which plays a role in metabolic regulation. The effective concentration (EC50) was found to be approximately 4.1 nM, indicating strong activity .
Chemical Reactions Analysis
Substitution Reactions at the Chlorine Atom
The 5-chloro substituent on the benzoxazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is attributed to electron-withdrawing effects from the adjacent oxazole nitrogen and sulfonyl group, which activate the position for displacement.
Key Reactions:
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Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 5-amino derivatives. For example, substitution with piperazine produces 5-piperazinyl analogs .
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Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH, reflux), the chlorine atom is replaced by a hydroxyl group, forming 5-hydroxy-1,3-benzoxazole derivatives .
Table 1: Substitution Reactions at C-5
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Piperazine/DMF/80°C | 5-Piperazinyl-benzoxazole | 68% | |
| NaOH/H₂O-EtOH/reflux | 5-Hydroxy-1,3-benzoxazole | 75% |
Modifications of the Piperazine Ring
The piperazine moiety undergoes alkylation, acylation, and sulfonylation reactions due to its secondary amine functionality:
a. N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) produces N-alkylated piperazine derivatives. This modifies the compound’s solubility and biological activity .
b. Sulfonylation
The cyclopropanesulfonyl group can be replaced by other sulfonyl chlorides (e.g., tosyl chloride) under mild conditions (CH₂Cl₂, room temperature), altering the electronic properties of the piperazine ring .
Table 2: Piperazine Ring Functionalization
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide/K₂CO₃ | N-Methyl-piperazine derivative | 82% | |
| Sulfonylation | Tosyl chloride/CH₂Cl₂ | Tosyl-piperazine analog | 65% |
Reactivity of the Cyclopropanesulfonyl Group
The cyclopropanesulfonyl substituent participates in hydrolysis and ring-opening reactions:
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Acidic Hydrolysis : Treatment with concentrated HCl at 60°C cleaves the sulfonyl group, yielding a piperazine-sulfonic acid intermediate.
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Ring-Opening : Reaction with Grignard reagents (e.g., MeMgBr) opens the cyclopropane ring, forming a branched alkyl sulfonate .
Mechanistic Insight :
The strain in the cyclopropane ring enhances susceptibility to electrophilic attack, facilitating ring-opening under mild conditions .
Benzoxazole Ring Transformations
The benzoxazole core can undergo ring-opening or fusion under harsh conditions:
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Acid-Catalyzed Hydrolysis : Heating with HCl (6M) opens the oxazole ring, producing 2-aminophenol derivatives .
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Thermolysis : At 200°C, the benzoxazole ring rearranges to form quinazoline derivatives via a -sigmatropic shift .
Table 3: Benzoxazole Ring Reactions
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (6M)/reflux/12h | 2-Amino-4-chlorophenol | 58% | |
| Thermolysis/200°C/Ar atmosphere | Quinazoline analog | 41% |
Catalytic Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed coupling reactions:
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Suzuki-Miyaura : Reaction with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) forms biaryl derivatives .
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Buchwald-Hartwig Amination : Coupling with primary amines introduces diverse amine groups at C-5 .
Biological Activity Correlations
Modifications at the chlorine, piperazine, or sulfonyl groups significantly impact pharmacological properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Derivatives
(a) 5-Chloro-2-{(5R)-5-Methyl-4-[5-Methyl-2-(2H-1,2,3-Triazol-2-yl)Benzoyl]-1,4-Diazepan-1-yl}-1,3-Benzoxazole (G-3)
- Core Structure : Benzoxazole with a 7-membered diazepan ring (vs. 6-membered piperazine in the target compound).
- Substituents : A triazolylbenzoyl group replaces the cyclopropanesulfonyl moiety.
- Pharmacological Target: Orexin receptor antagonist (U.S. Patent No. 7,951,797) .
- The triazolyl group may enhance π-π stacking interactions in hydrophobic pockets, whereas the sulfonyl group in the target compound could improve solubility and hydrogen-bonding capacity.
(b) 2-(4-(Aryloxyalkyl)-Piperazin-1-yl)Benzo[d]Oxazole Derivatives
- Core Structure : Similar benzoxazole-piperazine scaffold.
- Substituents: Aryloxyalkyl groups (e.g., phenoxypropyl) instead of cyclopropanesulfonyl.
- Pharmacological Target : α1-AR antagonists with varying potency depending on substituent length and aromaticity .
- Key Findings :
- Aryloxyalkyl groups with longer alkyl chains (e.g., propyl) showed higher α1-AR antagonism (pA2 = 8.2) compared to shorter chains (pA2 = 7.1) .
- The cyclopropanesulfonyl group in the target compound may offer superior metabolic stability over ether-linked aryloxyalkyl groups, which are prone to oxidative degradation.
Heterocyclic Analogues with Isoxazole or Spirocyclic Cores
(a) 2H-1-Aza-2-Oxa-7-Chloro-3-(1-Phenethylpiperidin-4-yl)-4,5-Dihydronaphtho[1,2-c]Isoxazole (8b)
- Core Structure : Isoxazole fused to a dihydronaphthalene ring (vs. benzoxazole).
- Substituents : Phenethylpiperidine group.
- Pharmacological Target: Not explicitly stated, but isoxazole derivatives are often explored for anti-inflammatory or CNS activity .
- Piperidine substituents may confer different pharmacokinetic profiles due to altered basicity compared to piperazine.
(b) 8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione Derivatives (13, 14)
- Core Structure : Spirocyclic diazaspirodecane dione (vs. benzoxazole).
- Substituents : 3-Chlorophenylpiperazine or phenylpiperazine groups.
- Pharmacological Target : Unspecified, but spirocyclic compounds are often investigated for CNS disorders .
- Piperazine substituents in these compounds lack sulfonyl modifications, which may reduce their solubility and target affinity compared to the cyclopropanesulfonyl group in the target compound.
Comparative Analysis Table
Preparation Methods
Formation of the Benzoxazole Core
The benzoxazole ring is typically synthesized via cyclization of 2-amino-5-chlorophenol with a carbonyl source. Recent protocols favor microwave-assisted condensation to enhance yield and reduce reaction time.
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Reactants : 2-amino-5-chlorophenol (1.0 eq), triethyl orthoformate (1.2 eq)
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Catalyst : ZnO nanoparticles immobilized with piperazine ionic liquid (5 mol%)
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Conditions : Solvent-free, 120°C, 45 minutes
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Yield : 82–89%
This method avoids hazardous solvents and achieves completion in <1 hour, compared to traditional 6–8 hour reflux methods.
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Potassium tert-butoxide (2.5 eq) |
| Temperature | 80–85°C |
| Reaction Time | 12–14 hours |
| Yield | 75–81% |
Key side reactions include over-alkylation and piperazine dimerization, mitigated through slow reagent addition and nitrogen atmosphere.
Sulfonylation with Cyclopropanesulfonyl Chloride
The final step involves sulfonylation of the piperazine nitrogen using cyclopropanesulfonyl chloride:
Critical Considerations :
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Stoichiometry : 1.1 eq sulfonyl chloride prevents di-sulfonylation
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Base Selection : Triethylamine (3.0 eq) outperforms pyridine in HCl scavenging
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Temperature Gradient : 0°C → RT over 2 hours minimizes cyclopropane ring opening
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H NMR (400 MHz, CDCl): δ 7.89 (s, 1H, triazole-H), 3.72–3.68 (m, 4H, piperazine), 2.91–2.87 (m, 4H, piperazine), 1.44–1.39 (m, 1H, cyclopropane)
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HRMS : m/z calcd for CHClNOS [M+H]: 342.0724, found 342.0721
Comparative Analysis of Catalytic Systems
Recent studies demonstrate nanoparticle-supported catalysts significantly improve reaction efficiency:
| Catalyst Support | Yield (%) | Reaction Time | Reusability |
|---|---|---|---|
| ZnO NPs | 92 | 35 min | 5 cycles |
| SiO NPs | 84 | 50 min | 3 cycles |
The ZnO-based system shows superior activity due to:
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Higher surface area (142 vs. 98 m/g)
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Lewis acid sites facilitating deprotonation
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Improved thermal stability at >100°C
Purification and Scalability Challenges
Chromatographic Considerations
Reverse-phase HPLC (C18 column) with acetonitrile/water gradient effectively separates:
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Unreacted sulfonyl chloride (R = 4.2 min)
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Target compound (R = 6.8 min)
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Di-sulfonylated byproduct (R = 8.1 min)
Scalability Data :
| Batch Size (g) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 5 | 98.2 | 73 |
| 50 | 97.5 | 68 |
| 500 | 95.8 | 62 |
Yield reduction at larger scales correlates with increased thermal decomposition during prolonged reaction times.
Green Chemistry Alternatives
Emerging methodologies aim to reduce environmental impact:
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Mechanochemical Synthesis : Ball-milling achieves 78% yield without solvent
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Photocatalytic Methods : TiO-mediated reactions under UV light (λ = 365 nm) show promise for benzoxazole formation
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Biocatalytic Approaches : Lipase-mediated sulfonylation trials report 41% yield, requiring further optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
